
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose is a derivative of D-glucose, where the hydroxyl groups at positions 3, 4, and 6 are acetylated, and the hydroxyl group at position 1 is replaced by a thiol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at positions 3, 4, and 6 of D-glucose are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Introduction of Thiol Group: The hydroxyl group at position 1 is replaced by a thiol group through a nucleophilic substitution reaction. This can be achieved by reacting the protected glucose derivative with a thiolating agent such as thiourea.
Deprotection: The acetyl groups can be selectively removed under mild acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetyl groups can be reduced to hydroxyl groups under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or iodine can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Deacetylated derivatives.
Substitution: Thioethers or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: The compound is employed in studies related to glycosylation processes and the role of carbohydrates in biological systems.
Industry: The compound is used in the production of specialty chemicals and as a precursor for various bioactive molecules.
Mecanismo De Acción
The mechanism of action of 2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins or enzymes, thereby modulating their activity. Additionally, the acetyl groups can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetamido-2-deoxy-α-D-glucopyranosyl chloride 3,4,6-triacetate: This compound has a similar structure but with a chloride group instead of a thiol group.
2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-tetraacetate: This compound has an additional acetyl group at position 1 and lacks the thiol group.
Uniqueness
2-Acetamido-2-deoxy-3,4,6-tri-O-acetyl-1-thio-D-glucopyranose is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H21NO8S |
|---|---|
Peso molecular |
363.39 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-acetamido-3,4-diacetyloxy-6-sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C14H21NO8S/c1-6(16)15-11-13(22-9(4)19)12(21-8(3)18)10(23-14(11)24)5-20-7(2)17/h10-14,24H,5H2,1-4H3,(H,15,16)/t10-,11-,12-,13-,14?/m1/s1 |
Clave InChI |
NABDIVBRJQHAOY-GNMOMJPPSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1S)COC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1S)COC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



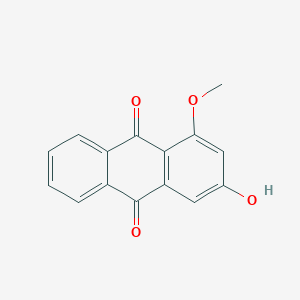
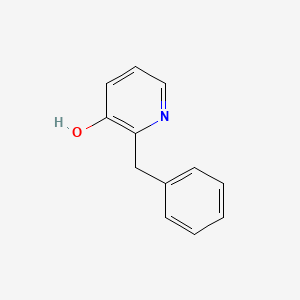
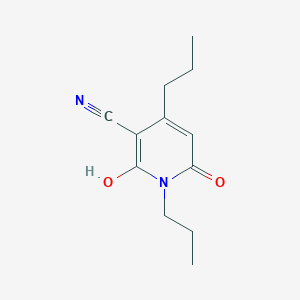

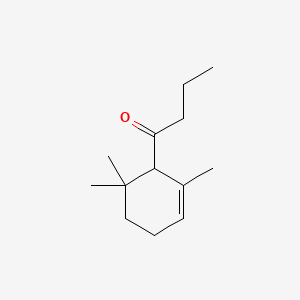
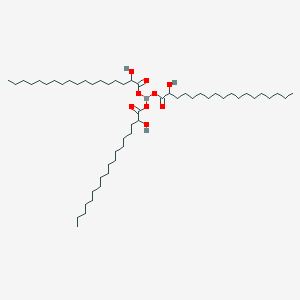
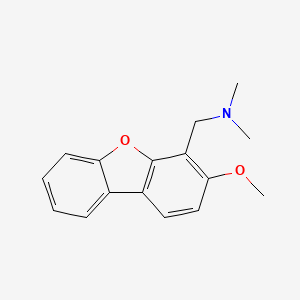
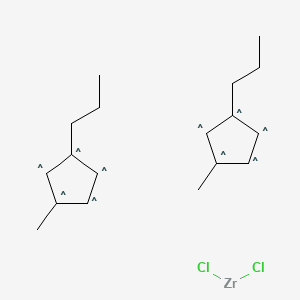
![(Phosphanylidyne-lambda4-sulfanyl)-[(phosphanylidyne-lambda4-sulfanyl)phosphanylidene-lambda4-sulfanylidene]phosphane](/img/structure/B13827962.png)
![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)


![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)
